molecular formula C19H20N2O3S3 B2584831 4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide CAS No. 922470-23-3

4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide

Cat. No.: B2584831
CAS No.: 922470-23-3
M. Wt: 420.56
InChI Key: CVHFOSNJZRWHNC-UHFFFAOYSA-N
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Description

The compound “4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide” is a complex organic molecule. It contains a benzylsulfonyl group, a benzo[d]thiazol-2-yl group, and a butanamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzylsulfonyl and benzo[d]thiazol-2-yl groups are aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve its functional groups. For example, the benzo[d]thiazol-2-yl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzylsulfonyl group could affect the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds with similar structures have been synthesized and evaluated for their pharmacological properties, including antimicrobial and antitubercular activities. For instance, novel sulfonyl derivatives incorporating thiazole and sulfonamide moieties have shown moderate to significant antibacterial and antifungal activities, with some derivatives displaying excellent antitubercular properties compared to standard drugs like isoniazid (G. V. Suresh Kumar, Y. Rajendra Prasad, S. Chandrashekar, 2013).

Anticancer and Anti-HIV Activities

Research has also explored the anticancer and anti-HIV potentials of thiazole and sulfonamide derivatives. Certain derivatives have demonstrated sensitivities against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers, suggesting their potential as anticancer agents. Moreover, some compounds have shown moderate anti-HIV activities (E. Pomarnacka, A. Kornicka, 2001).

Antimicrobial and Antitubercular Agents

Another area of application is the development of antimicrobial and antitubercular agents. Hybrid antimicrobials that combine the effects of sulfonamide and thiazole groups have been synthesized, displaying potent activity against both Gram-negative and Gram-positive bacteria. These findings highlight the potential of these compounds in addressing antibiotic resistance and developing new therapeutic strategies (Poonam Ratrey, Amarjyoti Das Mahapatra, Shiny Pandit, et al., 2021).

Anticonvulsant Agents

Furthermore, derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activities. Some compounds have shown significant effects in protecting against convulsions induced by picrotoxin, indicating their potential use as anticonvulsant agents (A. A. Farag, Safaa N. Abd-Alrahman, Gihan F. Ahmed, et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzo[d]thiazol-2-yl compounds have been studied for their inhibitory action against HIV-1 .

Properties

IUPAC Name

4-benzylsulfonyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S3/c1-25-15-9-10-16-17(12-15)26-19(20-16)21-18(22)8-5-11-27(23,24)13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHFOSNJZRWHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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